molecular formula C21H22ClN3O2S2 B11184807 2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate

2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate

Cat. No.: B11184807
M. Wt: 448.0 g/mol
InChI Key: FFIIZXTWAHLAAR-UHFFFAOYSA-N
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Description

2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a chloroanilino group, and a pyrazinecarbodithioate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Chloroanilino Group: This step involves the chlorination of aniline, followed by coupling with the benzoyl group through a nucleophilic substitution reaction.

    Formation of the Pyrazinecarbodithioate Moiety: The final step involves the reaction of the intermediate compound with a pyrazinecarbodithioate reagent under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the nucleophile replacing the chlorine atom.

Scientific Research Applications

2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-(2-benzoyl-4-chloroanilino)-2-oxoethyl 4-methyltetrahydro-1(2H)-pyrazinecarbodithioate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Benzoyl derivatives, chloroanilino compounds, and pyrazinecarbodithioate analogs.

    Uniqueness: The combination of benzoyl, chloroanilino, and pyrazinecarbodithioate groups in a single molecule provides unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H22ClN3O2S2

Molecular Weight

448.0 g/mol

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C21H22ClN3O2S2/c1-24-9-11-25(12-10-24)21(28)29-14-19(26)23-18-8-7-16(22)13-17(18)20(27)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,26)

InChI Key

FFIIZXTWAHLAAR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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